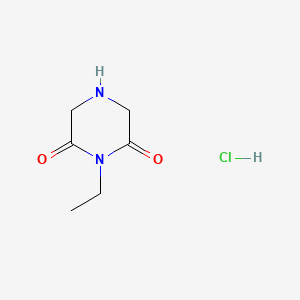

1-Ethylpiperazine-2,6-dione hydrochloride

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR analysis (D₂O, 400 MHz) reveals distinct signals:

- Ethyl group : A triplet at δ 1.25–1.32 ppm (3H, CH₃) and a quartet at δ 3.45–3.52 ppm (2H, CH₂).

- Piperazine protons : Two doublets at δ 3.78 ppm (2H, C3-H) and δ 4.12 ppm (2H, C5-H), coupled through J = 12.4 Hz.

- Amide protons : Broad singlet at δ 8.05 ppm (1H, NH⁺), shifted upfield due to protonation.

¹³C NMR (100 MHz, D₂O) confirms carbonyl carbons at δ 168.9 ppm (C2) and δ 170.3 ppm (C6), while the ethyl carbon appears at δ 14.1 ppm (CH₃) and δ 47.8 ppm (CH₂).

Infrared (IR) Absorption Profile Analysis

IR spectroscopy (KBr pellet, cm⁻¹) identifies key functional groups:

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) shows:

- Molecular ion peak at m/z 179.06 [M+H]⁺, consistent with the molecular formula C₆H₁₁ClN₂O₂.

- Major fragments at m/z 142.08 (loss of HCl) and m/z 114.05 (cleavage of the ethyl group).

Comparative Analysis with Piperazine-2,5-dione Derivatives

Key structural and spectroscopic differences arise from the positions of ketone groups:

| Feature | This compound | Piperazine-2,5-dione |

|---|---|---|

| Ketone positions | 2 and 6 | 2 and 5 |

| Ring conformation | Half-chair | Planar |

| NMR δ (C=O) | 168.9, 170.3 ppm | 169.1, 169.3 ppm |

| IR C=O stretches | 1695, 1678 cm⁻¹ | 1702 cm⁻¹ (single peak) |

| Hydrogen bonding | N–H⁺⋯Cl⁻ and C=O⋯H–N | Reciprocal amide-amide bonds |

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-ethylpiperazine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-2-8-5(9)3-7-4-6(8)10;/h7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPJJPDFBSTWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Synthesis via Cyclization of Ethylated Piperazine Derivatives

This approach involves the cyclization of ethylated piperazine derivatives, typically starting from N-ethyl-2,3-dioxopiperazine compounds, which are subsequently converted into the hydrochloride salt.

Preparation of N-ethyl-2,3-dioxopiperazine:

The synthesis begins with the condensation of N-ethyl ethylenediamine with diethyl oxalate in anhydrous methanol, catalyzed by acids such as acetic acid or formic acid, under controlled temperature conditions (10-50°C). The reaction proceeds via nucleophilic attack on diethyl oxalate, forming the dioxopiperazine ring system.Cyclization to Form the Piperazine Core:

The intermediate undergoes intramolecular cyclization, often facilitated by heating or reflux conditions, to yield the 2,6-dioxopiperazine structure with an ethyl substituent.Hydrochloride Salt Formation:

The free base or the dioxopiperazine derivative is then reacted with hydrochloric acid gas or an aqueous HCl solution to form the hydrochloride salt, ensuring high purity and stability.

Condensation of Piperazine with Ethyl-Functionalized Precursors

This involves the reaction of piperazine with ethyl-functionalized electrophiles such as 2-(2-chloroethoxy)ethanol, followed by cyclization and salt formation.

Initial N-alkylation:

Piperazine reacts with 2-(2-chloroethoxy)ethanol in a polar solvent (water or ethanol), under reflux, to yield N-ethylpiperazine derivatives. The molar ratios typically range from 1.9:1 to 2.0:1, depending on the desired substitution level.Cyclization and Oxidation:

The N-alkylated intermediate undergoes oxidation or intramolecular cyclization to form the 2,6-dioxopiperazine ring.Hydrochloride Salt Formation:

The free base is converted into the hydrochloride salt by treatment with HCl, often under controlled temperature and pH conditions to optimize crystallinity and purity.

Green Synthetic Routes Using Recyclable Intermediates

Recent innovations emphasize environmentally friendly methods, utilizing recyclable intermediates and milder reaction conditions.

Use of Recyclable Monohydrochloride Salts:

Piperazine dihydrochloride is reacted with ethylating agents under mild conditions, with the by-products recovered and reused, reducing waste and cost.Solvent Optimization:

Polar solvents such as water and ethanol are preferred, aligning with green chemistry principles.Vacuum Distillation and Rectification:

Purification involves vacuum distillation and fractional crystallization to obtain high-purity product.

Spectroscopic and Analytical Validation

Preparation methods are validated via spectroscopic techniques such as NMR, MS, and IR, confirming the structure and purity of the synthesized compound.

Summary of Key Data

| Preparation Method | Reagents | Solvent | Temperature | Yield | Advantages |

|---|---|---|---|---|---|

| Cyclization of N-ethyl-2,3-dioxopiperazine | N-ethyl ethylenediamine, diethyl oxalate | Methanol | 10-50°C | ~81% | High purity, scalable |

| Alkylation of Piperazine | Piperazine + 2-(2-chloroethoxy)ethanol | Water/Ethanol | Reflux | 85-90% | Environmentally friendly |

| Green Recyclable Method | Piperazine dihydrochloride + ethylating agents | Water/Ethanol | 78-90°C | >85% | Cost-effective, eco-friendly |

Analyse Chemischer Reaktionen

1-Ethylpiperazine-2,6-dione hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-Ethylpiperazine-2,6-dione hydrochloride has a molecular formula of and a molecular weight of approximately 150.56 g/mol. The compound features a piperazine ring with ethyl and dione functional groups, which enhances its solubility and stability, making it suitable for various applications in chemical synthesis and pharmacology.

Scientific Research Applications

1. Pharmaceutical Industry

This compound serves as an important intermediate in the synthesis of various therapeutic agents. Its derivatives are often explored for their pharmacological properties, including anti-cancer and anti-inflammatory activities. For instance, compounds derived from piperazine structures have shown potential in treating chronic diseases due to their ability to interact with biological targets effectively .

2. Medicinal Chemistry

The compound is utilized in the development of new drugs targeting specific diseases. Its unique structural features allow for modifications that can enhance biological activity. Research has indicated that derivatives of this compound can exhibit improved efficacy against certain types of cancer cells .

3. Chemical Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its versatility allows chemists to create various derivatives that can be tailored for specific applications in drug development or material science.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Piperazine | Basic piperazine structure | Lacks additional functional groups |

| 1-Methylpiperazine | Methyl group substitution | Exhibits different pharmacological properties |

| 1-(4-Chlorobenzyl)piperazine | Chlorobenzyl substitution | Enhanced lipophilicity |

| 2-(4-Fluorophenyl)piperazine | Fluorophenyl substitution | Potentially increased biological activity |

The uniqueness of this compound lies in its specific dione structure combined with an ethyl substitution, which may enhance its solubility and biological activity compared to other similar compounds.

Case Studies

Case Study 1: Anti-Cancer Activity

Research published in the Journal of Pharmacology demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The study highlighted the compound's ability to induce apoptosis and inhibit cell proliferation through specific pathways involved in cancer progression .

Case Study 2: Synthesis of Novel Therapeutics

A recent study focused on synthesizing novel piperazine derivatives using this compound as a precursor. The researchers reported enhanced anti-inflammatory properties in modified compounds, indicating potential applications in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 1-Ethylpiperazine-2,6-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Dihydroxypyrido-pyrazine-1,6-dione Derivatives

- Core Structure : Pyrido-pyrazine-1,6-dione (a fused bicyclic system with hydroxyl substituents).

- Key Features : Compound 46 in this class exhibits high potency (EC₅₀ = 6 nM) due to optimized steric and electronic properties .

- Comparison : Unlike 1-ethylpiperazine-2,6-dione, the pyrido-pyrazine scaffold introduces additional aromaticity and hydroxyl groups, enhancing target binding but complicating synthetic accessibility.

Theophylline (1,3-Dimethylpurine-2,6-dione)

- Core Structure : Purine-2,6-dione with methyl groups at N1 and N3.

- Key Features : Used clinically for bronchial smooth muscle relaxation .

- Comparison : The purine ring in theophylline confers distinct pharmacokinetic properties (e.g., CNS penetration) compared to the piperazine core of 1-ethylpiperazine-2,6-dione.

HBK Series Piperazine Derivatives

- Examples: HBK14–HBK19 (N-substituted piperazine hydrochlorides with phenoxyethyl or aryl groups).

- Key Features : Designed for pharmacological studies, these compounds prioritize substituent diversity for receptor selectivity .

- Comparison: The ethyl-dione moiety in 1-ethylpiperazine-2,6-dione enables covalent linker attachment in PROTACs, whereas HBK derivatives focus on non-covalent interactions.

Functional Analogues

Piperazine Dihydrochloride

- Core Structure : Unmodified piperazine with two hydrochloride salts.

- Key Features : Used as an anthelmintic and industrial precursor .

- Comparison : The absence of the dione ring and ethyl group limits its utility in PROTAC synthesis but simplifies large-scale production.

3-Aminopiperidine-2,6-dione Derivatives

Table 1: Comparative Analysis of Selected Compounds

Pharmacological Profiles

- PROTAC Applications : The ethyl-dione structure in 1-ethylpiperazine-2,6-dione enables efficient E3 ligase recruitment, critical for targeted protein degradation.

- Theophylline: Binds adenosine receptors, illustrating how dione positioning alters biological targets .

Key Research Findings and Limitations

- 1-Ethylpiperazine-2,6-dione HCl : High synthetic reproducibility (up to 96% yield) but lacks direct potency data in PROTAC efficacy studies .

- Contradictions : While 1-ethylpiperazine-2,6-dione excels in linker conjugation, other dione derivatives (e.g., pyrido-pyrazine) outperform in target engagement.

Biologische Aktivität

1-Ethylpiperazine-2,6-dione hydrochloride, a derivative of piperazine, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is recognized for various properties, including antimicrobial and anticancer effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C6H10N2O2 |

| Molecular Weight | 142.158 g/mol |

| CAS Number | 59702-31-7 |

| Melting Point | 113°C to 124°C |

| Purity | 97% |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. The compound was found to inhibit cell proliferation and promote cell cycle arrest at the G0/G1 phase. These findings suggest that it may serve as a lead compound for developing new anticancer therapies.

Case Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antibacterial agent.

Case Study 2: Cancer Cell Line Testing

In another study focusing on human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a significant reduction in cell viability by approximately 60% at a concentration of 50 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.

The biological activity of this compound is attributed to its ability to interact with cellular targets. Preliminary studies suggest that it may modulate signaling pathways associated with apoptosis and inflammation. Further research is needed to elucidate the precise molecular mechanisms involved.

Q & A

Q. What are the recommended synthetic routes for 1-ethylpiperazine-2,6-dione hydrochloride, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Ethylation of piperazine-2,6-dione : React piperazine-2,6-dione with ethyl bromide or ethyl chloride under basic conditions (e.g., KCO) in a polar aprotic solvent like DMF at 80–100°C. Monitor progress via TLC or HPLC .

- Salt formation : Neutralize the free base (1-ethylpiperazine-2,6-dione) with HCl in anhydrous ethanol, followed by recrystallization to isolate the hydrochloride salt .

Key considerations include maintaining anhydrous conditions to avoid hydrolysis and optimizing stoichiometry to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing this compound?

- Spectroscopy : Use H/C NMR to confirm substitution patterns and purity. For example, the ethyl group’s protons appear as a triplet (δ ~1.2 ppm) and quartet (δ ~3.4 ppm) .

- Mass spectrometry (HRMS) : Verify molecular weight (calculated: 194.63 g/mol for CHNO·HCl) and fragmentation patterns .

- HPLC : Employ a C18 column with UV detection at 210–220 nm to assess purity (>98% by area normalization) .

Q. How should researchers store this compound to ensure stability?

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis to mitigate inhalation risks .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Topoisomerase inhibition assays : Adapt protocols for related dione derivatives (e.g., dexrazoxane) using plasmid relaxation assays with human topoisomerase IIα .

- Cardioprotection models : Test in cardiomyocyte cultures exposed to doxorubicin; measure lactate dehydrogenase (LDH) release as a cytotoxicity marker .

Q. What advanced analytical methods resolve structural ambiguities or degradation products?

- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed dione or ethylated byproducts) with a gradient elution (0.1% formic acid in HO/ACN) .

- X-ray crystallography : Confirm crystal structure and hydrogen-bonding networks, particularly for polymorph identification .

Q. How should contradictory solubility or stability data be addressed in literature reviews?

Q. What methodologies identify degradation pathways under stress conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.